molecular formula C22H22N2O3S B12462220 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B12462220
M. Wt: 394.5 g/mol
InChI Key: SREDNEJYSXXYJI-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound characterized by the presence of an oxazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of 4,5-diphenyl-1,3-oxazole-2-thiol with oxolan-2-ylmethylamine in the presence of an acylating agent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial settings to handle the chemicals and by-products appropriately .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-imidazolethiol: Shares the diphenyl and thiol groups but differs in the heterocyclic ring structure.

    Oxazole, 2-[4-(1,3-dioxolan-2-yl)butyl]-4,5-diphenyl-: Similar oxazole ring and diphenyl groups but with different substituents[][3].

Uniqueness

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22N2O3S/c25-19(23-14-18-12-7-13-26-18)15-28-22-24-20(16-8-3-1-4-9-16)21(27-22)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,23,25)

InChI Key

SREDNEJYSXXYJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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